
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide , also referred to as DEDI , is a member of the imidazolidinone class of compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is derived from various authoritative sources, including chemical databases, research articles, and patent literature.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C16H27N3O3
- Molecular Weight : 309.41 g/mol
- SMILES Notation : CCC1(CC)NC(=O)N(CC(=O)NC2CCCCC2C)C1=O
Physical Properties
Property | Value |
---|---|
LogP | 0.03 |
Polar Surface Area (Ų) | 107 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
The biological activity of DEDI can be attributed to its ability to interact with various biological targets:
- Antitumor Activity : DEDI has shown promise in preclinical studies as an anti-cancer agent. It appears to inhibit cell proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : Research indicates that DEDI may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that DEDI possesses antimicrobial activity against certain bacterial strains, indicating potential applications in infectious disease treatment.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of DEDI in various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
- Inflammation Model : In an animal model of acute inflammation, DEDI administration resulted in a marked decrease in edema formation compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells.
- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria showed that DEDI inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Toxicological Profile
While DEDI exhibits promising biological activities, its safety profile is crucial for therapeutic applications:
- Acute Toxicity : Studies indicate that DEDI has low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.
- Skin Irritation : In vitro assays show that DEDI may cause mild skin irritation; thus, caution is advised during handling.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of the imidazolidinone structure exhibit promising anticancer properties. The compound has shown effectiveness in inhibiting tumor growth in various cancer cell lines.
- A study demonstrated that modifications to the imidazolidinone ring can enhance cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer agents .
-
Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
- A case study highlighted its effectiveness in reducing inflammation in animal models of arthritis, providing a basis for further clinical exploration .
-
Neurological Applications
- Preliminary research suggests that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide may possess neuroprotective properties. It has been evaluated for its ability to mitigate neurodegeneration in models of Alzheimer's disease .
- The compound's mechanism appears to involve the modulation of neuroinflammatory pathways, which could be beneficial in developing treatments for neurodegenerative disorders.
Case Studies
Propiedades
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQJIVROQMDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.